molecular formula C11H17NO2 B14887954 N-(1-(furan-2-yl)propan-2-yl)isobutyramide

N-(1-(furan-2-yl)propan-2-yl)isobutyramide

Cat. No.: B14887954
M. Wt: 195.26 g/mol
InChI Key: CCPPPGQEMKGSSH-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)propan-2-yl)isobutyramide is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propyl chain that is further connected to an isobutyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)isobutyramide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of biocatalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)isobutyramide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)isobutyramide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: A compound with a similar propyl chain but with a phenyl ring instead of a furan ring.

    Furfurylamine: Contains a furan ring attached to an amine group instead of an amide group.

Uniqueness

N-(1-(furan-2-yl)propan-2-yl)isobutyramide is unique due to the presence of both a furan ring and an isobutyramide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2-methylpropanamide

InChI

InChI=1S/C11H17NO2/c1-8(2)11(13)12-9(3)7-10-5-4-6-14-10/h4-6,8-9H,7H2,1-3H3,(H,12,13)

InChI Key

CCPPPGQEMKGSSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C)CC1=CC=CO1

Origin of Product

United States

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